molecular formula C27H29F3N6O8S B119680 Alatrofloxacin mesylate CAS No. 146961-77-5

Alatrofloxacin mesylate

Numéro de catalogue: B119680
Numéro CAS: 146961-77-5
Poids moléculaire: 654.6 g/mol
Clé InChI: CYETUYYEVKNSHZ-RSUMCGCKSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Le méthylate d'alatrofloxacine est un antibiotique fluoroquinolonique développé par Pfizer. Il est administré sous forme de sel de méthylate et est un promédicament de la trovafloxacine. Ce composé était principalement utilisé pour traiter diverses infections bactériennes. Il a été retiré du marché américain en 2001 en raison de préoccupations concernant l'hépatotoxicité, qui pourrait entraîner de graves dommages au foie .

Méthodes De Préparation

Voies de synthèse et conditions de réaction : Le méthylate d'alatrofloxacine est synthétisé par une série de réactions chimiques à partir de composés organiques de base. La synthèse implique la formation de la structure de base de la fluoroquinolone, suivie de l'introduction de divers groupes fonctionnels pour améliorer ses propriétés antibactériennes. L'étape finale implique la conversion de l'alatrofloxacine en sa forme de sel de méthylate.

Méthodes de production industrielle : La production industrielle de méthylate d'alatrofloxacine implique une synthèse chimique à grande échelle dans des conditions contrôlées. Le procédé comprend l'utilisation de réactifs et de solvants de haute pureté, un contrôle précis de la température et des contrôles de qualité rigoureux pour garantir la pureté et l'efficacité du produit final .

Analyse Des Réactions Chimiques

Synthetic Reactions

Alatrofloxacin mesylate is synthesized via three primary routes, all involving coupling reactions with protected amino acid derivatives:

Key Synthetic Steps:

Reaction TypeReagents/ConditionsProduct Characteristics
BOC-protected couplingBOC-(L-Ala-L-Ala)-azabicyclohexane + Activated quinolone (e.g., trifluoroacetate intermediate) Forms alatrofloxacin zwitterion with 90% yield after mesylation
Direct mesylationMethanesulfonic acid in 10% aqueous ethanol (pH 3.5–4.5) Yields this compound with ≤30 ppm impurities post-resin treatment
Oligomer removalHydrophobic polystyrene resin (e.g., Mitsubishi HP-20®) Reduces oligomer impurities from 700 ppm to <30 ppm

Critical Parameters :

  • Temperature: 0–5°C for crystallization

  • Purity control: HPLC monitoring (retention time: 2.1–30 min for impurities)

Degradation Pathways

Stability studies reveal susceptibility to hydrolytic and photolytic degradation:

Hydrolytic Degradation:

  • Acidic conditions (pH 4) : Stable for ≥24 hours in Water for Injection (WFI)

  • Alkaline conditions : Rapid decomposition via cleavage of the naphthyridine nucleus

Photolytic Degradation:

  • UV exposure : Generates 2,4-difluorophenyl byproducts (confirmed via NMR)

  • Formulation mitigation : Citrate buffer (2.55×10⁻³ g/mL citric acid + 2.35×10⁻³ g/mL sodium citrate) enhances photostability

Metabolic Activation

As a prodrug, this compound undergoes enzymatic hydrolysis in vivo:

Hydrolysis Kinetics:

ParameterValue
Half-life (T₁/₂)9.1 hours
AUC (0–24h)11.2 ± 2.2 µg·h/mL
Clearance (CL)95 mL/hr/kg

Mechanism :

  • Serum esterases hydrolyze L-alanyl-L-alanyl side chains, releasing trovafloxacin .

  • Bioactivation occurs within 1 hour post-IV administration .

Impurity Profiling

Process-related impurities are rigorously controlled:

Major Impurities:

Impurity TypeStructure (NMR Confirmation)Source
Oligomerδ 9.98 (d, 1H); δ 8.79 (s, 1H) Side reaction during coupling
Des-fluoro derivativeδ 7.33 (m, 2H); δ 4.18 (q, 1H) Incomplete fluorination

Removal Efficiency :

  • Polystyrene resin reduces oligomer content by 97% (from 500 ppm to <30 ppm) .

Stability in Parenteral Formulations

Optimized formulations ensure shelf-life and compatibility:

ComponentRoleConcentration
Sodium chlorideTonicity adjuster0.9% w/v
Citrate bufferpH stabilizerpH 4.0 ± 1.0
DextroseLyoprotectant (lyophilized forms)5% w/v

Sterilization : Autoclaving at 115°C for 15 minutes maintains integrity .

Comparative Reactivity

This compound’s reactivity differs from other fluoroquinolones:

PropertyThis compoundCiprofloxacin
Hydrolysis rate (t₁/₂)9.1 hours 4.2 hours
Photodegradation productsDifluorophenyl derivatives Piperazinyl radicals
Metabolic activationProdrug (requires hydrolysis) Directly active

Applications De Recherche Scientifique

Pharmacokinetics and Administration

Alatrofloxacin is administered intravenously due to its improved solubility compared to trovafloxacin. Key pharmacokinetic properties include:

  • Bioavailability: Not applicable for IV formulation.
  • Protein Binding: Approximately 76% for trovafloxacin.
  • Half-life: 9 to 12 hours for trovafloxacin.
  • Excretion: Primarily via fecal and renal pathways .

3.1. Antibacterial Research

Alatrofloxacin has been studied extensively for its antibacterial properties. Research has shown that it is effective against a variety of pathogens, including resistant strains of bacteria. In comparative studies, alatrofloxacin demonstrated similar efficacy to other antibiotics like levofloxacin and vancomycin .

3.2. Stability Studies

Stability studies have indicated that this compound maintains its integrity in IV admixtures for extended periods. For instance, it has been shown to be stable in 5% dextrose and 0.45% sodium chloride injections for at least nine days at room temperature . This stability is crucial for clinical applications where drug preparation and storage conditions are variable.

3.3. Drug Repurposing

Recent studies have explored the potential repurposing of alatrofloxacin for other viral infections, particularly during the COVID-19 pandemic. Computational methods have identified alatrofloxacin as a candidate with high binding affinity against various viral targets . This highlights the compound's versatility beyond its initial antibacterial applications.

4.1. Clinical Efficacy

A notable clinical trial involved patients with complicated skin infections where alatrofloxacin was administered as part of a broader treatment regimen. The outcomes indicated a significant reduction in infection rates compared to control groups receiving standard treatments .

4.2. Safety Profile

Despite its efficacy, the safety profile of alatrofloxacin raised concerns leading to its withdrawal from the market. Reports indicated adverse events such as hepatotoxicity, which necessitated careful monitoring in clinical settings .

Data Tables

PropertyValue
Chemical FormulaC₃₆H₃₃F₃N₆O₅S
Molar Mass558.518 g/mol
Protein Binding76% (trovafloxacin)
Elimination Half-Life9 - 12 hours
Common Adverse EventsDizziness, headache, nausea
IndicationsBacterial Pathogens
PneumoniaStreptococcus pneumoniae
Pelvic Inflammatory DiseaseChlamydia trachomatis
GonorrheaNeisseria gonorrhoeae
Skin InfectionsStaphylococcus aureus

Mécanisme D'action

Alatrofloxacin mesylate exerts its antibacterial effects by inhibiting bacterial DNA gyrase and topoisomerase IV. These enzymes are crucial for the replication, transcription, and repair of bacterial DNA. By inhibiting these enzymes, this compound prevents bacterial cell division and leads to cell death. After intravenous administration, alatrofloxacin is rapidly converted to trovafloxacin, which is responsible for the therapeutic effect .

Comparaison Avec Des Composés Similaires

    Trovafloxacin: The active form of alatrofloxacin mesylate, also a fluoroquinolone antibiotic.

    Ciprofloxacin: Another fluoroquinolone antibiotic with a similar mechanism of action but different chemical structure.

    Levofloxacin: A fluoroquinolone antibiotic with a broader spectrum of activity.

Uniqueness: this compound is unique due to its prodrug nature, which allows for improved pharmacokinetics and targeted delivery of the active form, trovafloxacin. its use has been limited due to safety concerns, particularly hepatotoxicity, which distinguishes it from other fluoroquinolones .

Activité Biologique

Alatrofloxacin mesylate, a fluoroquinolone antibiotic developed by Pfizer, is notable for its broad-spectrum antibacterial activity. This compound is a prodrug of trovafloxacin, which is rapidly converted into its active form in the body. The following sections detail its biological activity, pharmacokinetics, and clinical implications based on diverse sources.

This compound functions primarily by inhibiting bacterial DNA gyrase and topoisomerase IV, enzymes crucial for DNA replication and transcription in bacteria. This inhibition leads to the disruption of nucleic acid synthesis, effectively halting bacterial growth and replication.

Antibacterial Spectrum

Alatrofloxacin exhibits activity against a wide range of Gram-positive and Gram-negative bacteria. Notable susceptible organisms include:

  • Gram-positive : Streptococcus pneumoniae, Staphylococcus aureus (including MRSA)
  • Gram-negative : Escherichia coli, Haemophilus influenzae, Pseudomonas aeruginosa

This broad spectrum allows for its application in treating various infections such as pneumonia, pelvic inflammatory disease, and skin infections .

Pharmacokinetics

The pharmacokinetic profile of this compound reveals several key characteristics:

  • Bioavailability : The intravenous formulation has a higher bioavailability (approximately 88% for the oral form of trovafloxacin) and is not significantly affected by food intake .
  • Protein Binding : Approximately 76% of the drug binds to plasma proteins, which influences its distribution and efficacy .
  • Half-life : The elimination half-life ranges from 9 to 12 hours, allowing for once-daily dosing in many cases .
  • Metabolism : Alatrofloxacin is rapidly hydrolyzed to trovafloxacin after administration, with the majority excreted through feces and urine .

Case Studies and Clinical Trials

Several studies have evaluated the efficacy of alatrofloxacin compared to other antibiotics. A notable study compared alatrofloxacin with levofloxacin and vancomycin against MRSA strains in vitro and in vivo:

Table 1: Minimum Inhibitory Concentrations (MICs) and Minimum Bactericidal Concentrations (MBCs)

AntibioticMIC (µg/ml)MBC (µg/ml)
Levofloxacin0.120.25
Trovafloxacin0.030.06
Vancomycin12

The results indicated that both levofloxacin and trovafloxacin were significantly more effective than vancomycin in reducing colony counts of MRSA below detection limits within 48 hours .

Adverse Effects and Safety Profile

Despite its effectiveness, alatrofloxacin has been associated with significant adverse effects, leading to its withdrawal from the U.S. market due to hepatotoxicity concerns. Common side effects reported include:

  • Dizziness
  • Nausea
  • Headaches

Patients with pre-existing liver conditions or neurological disorders should use this antibiotic cautiously due to the risk of severe reactions .

Propriétés

IUPAC Name

7-[(1R,5S)-6-[[(2S)-2-[[(2S)-2-aminopropanoyl]amino]propanoyl]amino]-3-azabicyclo[3.1.0]hexan-3-yl]-1-(2,4-difluorophenyl)-6-fluoro-4-oxo-1,8-naphthyridine-3-carboxylic acid;methanesulfonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H25F3N6O5.CH4O3S/c1-10(30)24(37)31-11(2)25(38)32-20-14-7-34(8-15(14)20)23-18(29)6-13-21(36)16(26(39)40)9-35(22(13)33-23)19-4-3-12(27)5-17(19)28;1-5(2,3)4/h3-6,9-11,14-15,20H,7-8,30H2,1-2H3,(H,31,37)(H,32,38)(H,39,40);1H3,(H,2,3,4)/t10-,11-,14-,15+,20?;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYETUYYEVKNSHZ-RSUMCGCKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC(C)C(=O)NC1C2C1CN(C2)C3=C(C=C4C(=O)C(=CN(C4=N3)C5=C(C=C(C=C5)F)F)C(=O)O)F)N.CS(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(=O)N[C@@H](C)C(=O)NC1[C@H]2[C@@H]1CN(C2)C3=C(C=C4C(=O)C(=CN(C4=N3)C5=C(C=C(C=C5)F)F)C(=O)O)F)N.CS(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H29F3N6O8S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID2057655
Record name Alatrofloxacin mesylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2057655
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

654.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

146961-77-5
Record name Alatrofloxacin mesylate [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0146961775
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Alatrofloxacin mesylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2057655
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ALATROFLOXACIN MESYLATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2IXX802851
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Alatrofloxacin mesylate
Alatrofloxacin mesylate
Alatrofloxacin mesylate
Alatrofloxacin mesylate
Alatrofloxacin mesylate
Alatrofloxacin mesylate

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.